molecular formula C14H15FN4OS B5905926 2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide

2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide

Katalognummer B5905926
Molekulargewicht: 306.36 g/mol
InChI-Schlüssel: DJFFSUUHPNDRAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of cancer and autoimmune diseases. This compound has gained significant attention in the scientific community due to its potent inhibitory activity against Bruton's tyrosine kinase (BTK). BTK is a key signaling molecule that plays a critical role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be an effective strategy for the treatment of various B-cell malignancies and autoimmune diseases.

Wirkmechanismus

2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide exerts its pharmacological effects by inhibiting BTK, a key signaling molecule in BCR signaling. BTK plays a critical role in the activation of downstream signaling pathways that are essential for the survival and proliferation of B-cells. Inhibition of BTK by 2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide blocks BCR signaling and leads to the inhibition of B-cell proliferation and survival. This mechanism of action has been validated in preclinical studies and clinical trials.
Biochemical and Physiological Effects
2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide has been shown to exhibit potent inhibitory activity against BTK in vitro and in vivo. In preclinical models, 2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide has been shown to effectively block BCR signaling and inhibit B-cell proliferation and survival. 2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide has also been shown to exhibit potent anti-tumor activity in mouse models of B-cell lymphoma and CLL. In addition, 2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide has been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus in preclinical models.

Vorteile Und Einschränkungen Für Laborexperimente

2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, which makes it a useful tool for studying BCR signaling and its role in B-cell malignancies and autoimmune diseases. 2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide has also been shown to exhibit potent anti-tumor activity in preclinical models, which makes it a promising candidate for the treatment of B-cell malignancies. However, 2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its effectiveness in certain experimental settings. In addition, 2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide has not yet been approved for clinical use, which may limit its availability for some researchers.

Zukünftige Richtungen

There are several future directions for the development and application of 2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide. One potential direction is the development of combination therapies that incorporate 2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide with other targeted therapies or chemotherapy agents. This approach may enhance the anti-tumor activity of 2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide and improve its effectiveness in the treatment of B-cell malignancies. Another potential direction is the exploration of 2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide in the treatment of autoimmune diseases. Preclinical studies have shown promising results in this area, and further research is needed to evaluate the safety and efficacy of 2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide in clinical trials. Finally, additional studies are needed to better understand the mechanism of action of 2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide and its potential applications in other disease settings.

Synthesemethoden

The synthesis of 2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide involves a multi-step process that includes the preparation of 2-(3-fluorophenyl)-1,3,4-thiadiazole-5-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with piperidine-1-carboxamide to obtain 2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide. This synthesis method has been optimized to provide high yields of 2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide with good purity.

Wissenschaftliche Forschungsanwendungen

2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide has been extensively studied in preclinical models for the treatment of various B-cell malignancies and autoimmune diseases. In vitro studies have shown that 2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide inhibits BTK activity in a dose-dependent manner and effectively blocks BCR signaling in B-cells. In vivo studies have demonstrated that 2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide exhibits potent anti-tumor activity in mouse models of B-cell lymphoma and chronic lymphocytic leukemia (CLL). 2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide has also been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus in preclinical models.

Eigenschaften

IUPAC Name

2-(3-fluorophenyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4OS/c15-11-5-3-4-10(8-11)12-6-1-2-7-19(12)14(20)17-13-18-16-9-21-13/h3-5,8-9,12H,1-2,6-7H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFFSUUHPNDRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CC(=CC=C2)F)C(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.